molecular formula C11H17NO B13210787 Ethyl[1-(3-methoxyphenyl)ethyl]amine

Ethyl[1-(3-methoxyphenyl)ethyl]amine

Cat. No.: B13210787
M. Wt: 179.26 g/mol
InChI Key: YJMLYZPWDDIIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(3-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an ethyl group attached to a phenylethylamine backbone, with a methoxy group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[1-(3-methoxyphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methoxyphenylacetone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

Scientific Research Applications

Ethyl[1-(3-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and receptor binding assays.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl[1-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The methoxy group on the phenyl ring plays a crucial role in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: Lacks the methoxy group, resulting in different chemical properties and biological activity.

    Methoxyphenylethylamine: Similar structure but may have different substitution patterns on the phenyl ring.

    Ethylphenylethylamine: Similar backbone but without the methoxy group.

Uniqueness

Ethyl[1-(3-methoxyphenyl)ethyl]amine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3

InChI Key

YJMLYZPWDDIIIM-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.